Cas no 157048-01-6 (2,4,6,8-Decatetraenamide,N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-9-oxo-1,3,5,7-nonatetraenyl]-6-oxo-1-cyclohexen-1-yl]-,(2E,4E,6E,8E)- (9CI))

2,4,6,8-Decatetraenamide,N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-9-oxo-1,3,5,7-nonatetraenyl]-6-oxo-1-cyclohexen-1-yl]-,(2E,4E,6E,8E)- (9CI) structure
157048-01-6 structure
Product Name:2,4,6,8-Decatetraenamide,N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-9-oxo-1,3,5,7-nonatetraenyl]-6-oxo-1-cyclohexen-1-yl]-,(2E,4E,6E,8E)- (9CI)
Numéro CAS:157048-01-6
Le MF:C30H32N2O7
Mégawatts:532.584288597107
CID:214591
Update Time:2024-03-01

2,4,6,8-Decatetraenamide,N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-9-oxo-1,3,5,7-nonatetraenyl]-6-oxo-1-cyclohexen-1-yl]-,(2E,4E,6E,8E)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • 2,4,6,8-Decatetraenamide,N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-9-oxo-1,3,5,7-nonatetraenyl]-6-oxo-1-cyclohexen-1-yl]-,(2E,4E,6E,8E)- (9CI)
    • 2,4,6,8-Decatetraenamide,N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-9-oxo-1,3,5,
    • 2,4,6,8-Decatetraenamide,N-[3,4-dihydroxy-3-[9-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-9-oxo-1,3,5,7-nonatetraenyl]-6-oxo-1-cyclohexen-1-yl]-,[3S-[1(2E,4E,6E,8E),3a,3(1E,3E,5E,7E),4a]]-
    • Colabomycin D
    • 2,4,6,8-Decatetraenamide, N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-9-oxo-1,3,5,7-nonatetraenyl]-6-oxo-1-cyclohexen-1-yl]-, (2E,4E,6E,8E)- (9CI)
    • Piscine à noyau: 1S/C30H32N2O7/c1-2-3-4-5-6-9-12-15-27(37)31-22-21-30(39,26(36)20-25(22)35)19-14-11-8-7-10-13-16-28(38)32-29-23(33)17-18-24(29)34/h2-16,19,21,26,33,36,39H,17-18,20H2,1H3,(H,31,37)(H,32,38)/b3-2+,5-4+,9-6+,10-7+,11-8+,15-12+,16-13+,19-14+/t26-,30+/m1/s1
    • La clé Inchi: JNKJEVIYXPAIOA-YGQZZQJKSA-N
    • Sourire: C(NC1C(=O)C[C@@H](O)[C@](O)(/C=C/C=C/C=C/C=C/C(NC2C(=O)CCC=2O)=O)C=1)(=O)/C=C/C=C/C=C/C=C/C

2,4,6,8-Decatetraenamide,N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-9-oxo-1,3,5,7-nonatetraenyl]-6-oxo-1-cyclohexen-1-yl]-,(2E,4E,6E,8E)- (9CI) Littérature connexe

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